

Application Notes and Protocols for PD-85639 in Patch Clamp Experiments

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Compound of Interest

Compound Name: PD-85639

Cat. No.: B1679138

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Introduction

PD-85639 is a potent blocker of voltage-gated sodium channels (Nav).[1] This document provides detailed application notes and protocols for the use of **PD-85639** in patch clamp electrophysiology experiments. The provided methodologies are designed to enable researchers to accurately characterize the inhibitory effects of this compound on sodium currents. **PD-85639** exhibits both tonic and use-dependent block of sodium channels, making it a valuable tool for studying channel gating and for the development of novel therapeutics targeting these channels.[1]

Mechanism of Action

PD-85639 acts as a state-dependent blocker of voltage-gated sodium channels. Its mechanism involves binding to the channel protein and stabilizing it in a non-conducting state. The block is characterized by two main components:

- **Tonic Block:** This form of block occurs when the channel is in the resting or closed state. It is not dependent on the frequency of channel activation.
- **Use-Dependent Block (Phasic Block):** This is a more potent form of block that occurs when the channels are repeatedly opened and closed. **PD-85639** has a higher affinity for the open

and/or inactivated states of the channel, and therefore, its blocking effect accumulates with repetitive stimulation.^[1]

The dual mechanism of action allows for the selective targeting of highly active channels, a desirable property for therapeutic agents aimed at conditions characterized by neuronal hyperexcitability.

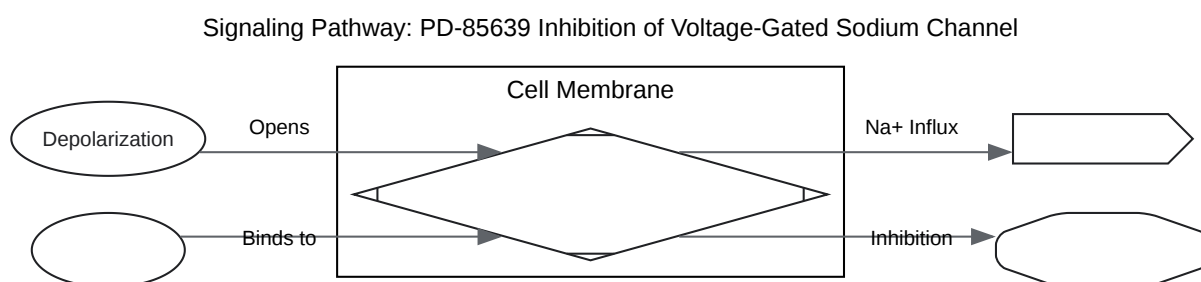
Data Presentation

The following table summarizes the quantitative data for **PD-85639**'s effect on voltage-gated sodium channels as characterized in Chinese Hamster Ovary (CHO) cells expressing the rat brain type IIA Na⁺ channel isoform.

Parameter	Value	Cell Type	Reference
Tonic Block EC50	30 μ M	CHO cells (rat brain type IIA Na ⁺)	^[1]
Use-Dependent Block	Detectable at 1 μ M	CHO cells (rat brain type IIA Na ⁺)	^[1]
Recovery from Block	Very slow (τ = 11 min at -85 mV)	CHO cells (rat brain type IIA Na ⁺)	^[1]

Signaling Pathway and Experimental Workflow

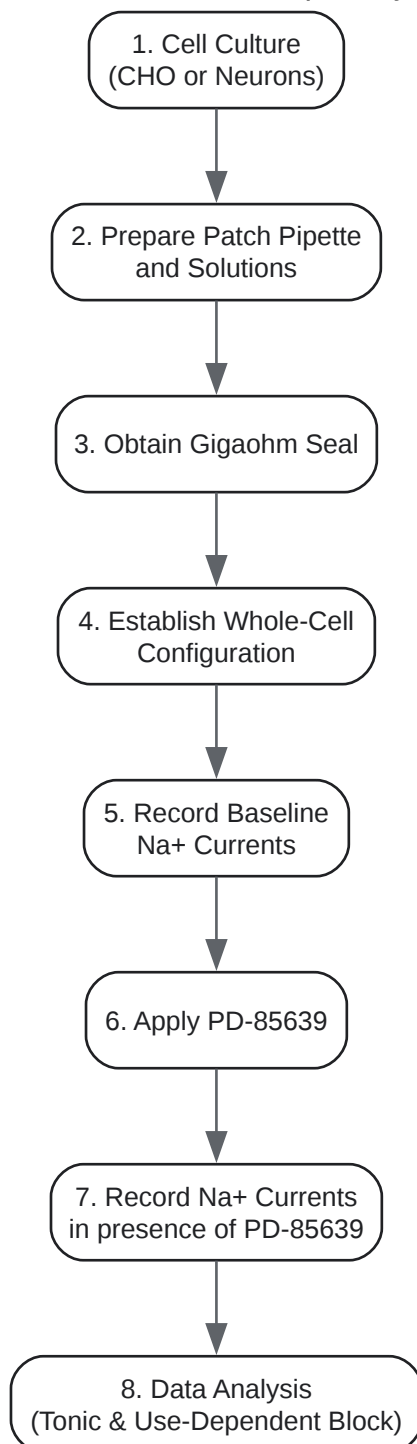
The following diagrams illustrate the signaling pathway of **PD-85639**'s target and a typical experimental workflow for a patch clamp experiment.



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Caption: **PD-85639** signaling pathway.

Experimental Workflow: Patch Clamp Analysis of PD-85639



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Caption: Patch clamp experimental workflow.

Experimental Protocols

The following are detailed protocols for using **PD-85639** in whole-cell patch clamp experiments on CHO cells expressing sodium channels or on dissociated rat brain neurons.

Cell Preparation

a) CHO Cells Stably Expressing Voltage-Gated Sodium Channels:

- Culture CHO cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain expression of the sodium channel alpha subunit.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

b) Dissociated Rat Brain Neurons:

- Dissect the desired brain region (e.g., cortex or hippocampus) from neonatal rats in ice-cold, oxygenated dissection solution.
- Enzymatically digest the tissue with papain or trypsin.
- Mechanically dissociate the cells by gentle trituration.
- Plate the dissociated neurons onto poly-D-lysine or laminin-coated glass coverslips in a suitable neuronal culture medium.
- Allow neurons to adhere and mature for 7-14 days in vitro before recording.

Solutions

a) External (Bath) Solution (in mM):

- 140 NaCl
- 5 KCl

- 2 CaCl₂
- 1 MgCl₂
- 10 HEPES
- 10 Glucose
- Adjust pH to 7.4 with NaOH.
- Adjust osmolarity to ~310 mOsm with sucrose.

b) Internal (Pipette) Solution (in mM):

- 120 CsF (to block K⁺ channels)
- 20 CsCl
- 10 NaCl
- 10 HEPES
- 5 EGTA
- Adjust pH to 7.2 with CsOH.
- Adjust osmolarity to ~290 mOsm with sucrose.

c) **PD-85639** Stock Solution:

- Prepare a 10 mM stock solution of **PD-85639** in dimethyl sulfoxide (DMSO).
- Store aliquots at -20°C.
- On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

Electrophysiological Recording

a) General Setup:

- Use a patch clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-5 M Ω when filled with the internal solution.
- Perfuse the recording chamber with the external solution at a constant rate.

b) Whole-Cell Configuration:

- Approach a selected cell with the patch pipette while applying positive pressure.
- Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 G Ω).
- Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
- Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

Voltage Clamp Protocols

a) Protocol for Measuring Tonic Block:

- Hold the cell at a hyperpolarized potential of -100 mV to ensure most channels are in the resting state.
- Apply a brief depolarizing step to 0 mV for 20 ms every 30 seconds to elicit a sodium current. This low frequency of stimulation minimizes the development of use-dependent block.
- Record a stable baseline current for several minutes.
- Perfuse the chamber with the external solution containing the desired concentration of **PD-85639**.
- Continue recording using the same low-frequency stimulation protocol until the blocking effect reaches a steady state.

- The tonic block is calculated as the percentage reduction in the peak sodium current amplitude in the presence of the drug compared to the baseline.

b) Protocol for Measuring Use-Dependent Block:

- Hold the cell at a hyperpolarized potential of -100 mV.
- Apply a train of depolarizing pulses to 0 mV for 20 ms at a higher frequency (e.g., 5 Hz or 10 Hz) for a duration of 10-20 seconds.
- Record a stable baseline response to the pulse train.
- Perfuse the chamber with the external solution containing **PD-85639**.
- After the tonic block has reached a steady state (as determined by a low-frequency pulse), apply the same high-frequency pulse train.
- The use-dependent block is observed as a progressive decrease in the peak sodium current amplitude during the pulse train. It is quantified as the percentage of block of the last pulse in the train relative to the first pulse in the presence of the drug, after correcting for the tonic block.

Troubleshooting

- No Gigaohm Seal Formation: Ensure the pipette tip is clean and the cell membrane is healthy. The osmolarity of the internal and external solutions should be appropriate.
- Loss of Whole-Cell Configuration: This can be due to cell swelling or poor cell health. Check solution osmolarity and ensure gentle handling of the cells.
- No Sodium Current: Verify the expression of sodium channels in the cell line. For neurons, ensure they are at a developmental stage where sodium channels are robustly expressed. Check the composition of your recording solutions.
- Run-down of Sodium Current: The amplitude of the sodium current may decrease over time even in the absence of a blocker. It is important to establish a stable baseline before drug application and to perform control experiments with vehicle alone to account for any run-down.

By following these detailed protocols, researchers can effectively utilize **PD-85639** to investigate the properties of voltage-gated sodium channels and to screen for novel channel modulators.

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References

- 1. Inhibition of Na⁺ channels by the novel blocker PD85,639 - PubMed [pubmed.ncbi.nlm.nih.gov]
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